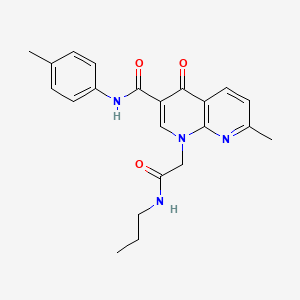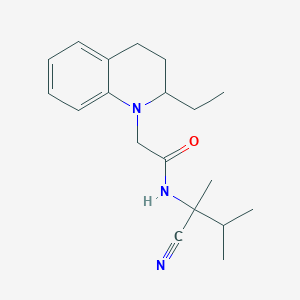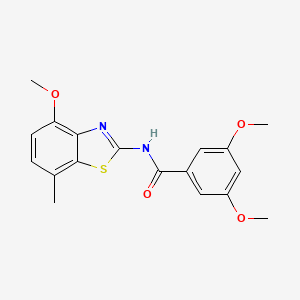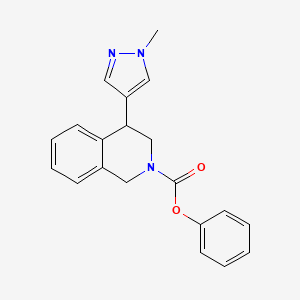![molecular formula C14H16N2O4 B2869739 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone CAS No. 690990-76-2](/img/structure/B2869739.png)
1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone” is a chemical compound with the molecular formula C14H16N2O4 . It is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a phenyl ring via an ethanone linker . The phenyl ring is substituted with two methoxy groups, and the imidazole ring carries a hydroxy group and a methyl group . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 276.11100700 g/mol . The topological polar surface area of the compound is 73.6 Ų . The compound has a heavy atom count of 20 .Aplicaciones Científicas De Investigación
Organic Synthesis and Mechanistic Insights
Studies have focused on the synthesis and mechanistic understanding of compounds similar to "1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone." For example, Gambarotti and Bjørsvik (2015) investigated the Baeyer-Villiger oxidation versus aromatic ring hydroxylation, revealing significant insights into oxidative mechanisms that might be relevant to derivatives of the compound (Gambarotti & Bjørsvik, 2015).
Antimicrobial and Anti-inflammatory Properties
Research by Bandgar et al. (2009) highlighted the synthesis and biological evaluation of novel series of pyrazole chalcones with structures closely related to the compound, showcasing anti-inflammatory, antioxidant, and antimicrobial activities. This demonstrates the potential pharmaceutical applications of such compounds in treating various diseases (Bandgar et al., 2009).
Luminescence Sensing Applications
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks that show selective sensitivity to benzaldehyde-based derivatives, indicating the potential use of similar structures in fluorescence sensing technologies (Shi et al., 2015).
Heterocyclic Compound Synthesis
Potkin et al. (2012) explored the mononuclear heterocyclic rearrangement of arylisoxazole hydroxamic acids into oxadiazoles, a reaction pathway that could be relevant for synthesizing complex heterocyclic structures including those similar to "this compound" (Potkin et al., 2012).
Heme Oxygenase-1 Inhibition
Rahman et al. (2008) studied the inhibition of heme oxygenase-1 by compounds containing the imidazole moiety, highlighting the potential therapeutic applications of such inhibitors in managing conditions related to oxidative stress (Rahman et al., 2008).
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-13(9(2)17)16(18)14(15-8)10-5-6-11(19-3)12(7-10)20-4/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAUKXTMHHSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C=C2)OC)OC)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)
![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2869665.png)

![1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2869667.png)
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)
![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)
![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)